O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate
Description
O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate is an organophosphorus compound characterized by a phosphorothioate backbone with three distinct substituents:
- O-Ethyl group (C₂H₅O-)
- O-Methyl group (CH₃O-)
- S-(O',O'-diethylphosphoramido)ethyl group (a sulfur-linked ethyl chain bearing a diethylphosphoramido moiety).
Such compounds are typically used as pesticides or insecticides due to their neurotoxic effects via acetylcholinesterase inhibition .
Properties
CAS No. |
21988-55-6 |
|---|---|
Molecular Formula |
C9H23NO6P2S |
Molecular Weight |
335.30 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2-[ethoxy(methoxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C9H23NO6P2S/c1-5-14-17(11,15-6-2)10-8-9-19-18(12,13-4)16-7-3/h5-9H2,1-4H3,(H,10,11) |
InChI Key |
MOUBNLCEQKFOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCSP(=O)(OC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl phosphorodichloridate with methyl alcohol to form O-ethyl O-methyl phosphorochloridate. This intermediate is then reacted with diethylamine to introduce the diethylphosphoramido group, followed by the addition of ethyl mercaptan to form the final phosphorothioate compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Agricultural Applications
Insecticide and Acaricide
O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate is primarily used as a systemic insecticide and acaricide. Its efficacy against a wide range of pests makes it valuable in agricultural practices. The compound works by inhibiting key enzymes in the nervous systems of insects, leading to paralysis and death. This mode of action is similar to other organophosphate compounds but is noted for its specific targeting capabilities.
Efficacy Studies
Research has demonstrated that this compound is effective against various pests, including aphids, mites, and other sucking insects. Field trials have shown significant reductions in pest populations when applied at recommended dosages.
Chemical Research Applications
Synthesis of Phosphorothioate Compounds
In chemical research, this compound serves as a precursor for synthesizing other phosphorothioate derivatives. Its unique structure allows chemists to modify it to create compounds with varying biological activities.
Case Studies
- Synthesis of Novel Insecticides : Researchers have utilized this compound to develop new insecticides with improved safety profiles and reduced environmental impact.
- Pharmacological Research : Studies are ongoing to evaluate the potential use of this compound in pharmacology, particularly in drug design aimed at neurodegenerative diseases due to its interaction with cholinergic systems.
Toxicological Considerations
While the compound has beneficial applications, it is essential to consider its toxicological profile. As with many organophosphate compounds, there are concerns regarding its toxicity to non-target organisms, including humans and beneficial insects.
Safety Measures
- Protective Equipment : Users must wear appropriate protective gear when handling the compound.
- Environmental Impact Assessments : Regular assessments are necessary to evaluate the ecological effects of its application in agricultural settings.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agriculture | Systemic insecticide and acaricide | Effective against various pests |
| Chemical Research | Precursor for synthesizing novel phosphorothioate compounds | Development of safer insecticides |
| Pharmacology | Potential therapeutic applications for neurodegenerative diseases | Interaction with cholinergic systems |
Mechanism of Action
The mechanism of action of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
O-Ethyl O-methyl S-propylphosphorothioate
- Molecular Formula : C₆H₁₄O₃PS₂
- Substituents : O-Ethyl, O-methyl, and S-propyl.
- Key Differences : Lacks the diethylphosphoramido group, replacing it with a simpler propyl chain.
- Regulatory Status : Banned due to its role as a toxic metabolite of ethoprop .
S-[2-(Dimethylamino)ethyl] O,O-diethyl Phosphorothioate (Amiton)
- Molecular Formula: C₁₀H₂₄NO₃PS
- Substituents: O,O-Diethyl and S-(dimethylamino)ethyl.
- Key Differences: Features a dimethylaminoethyl group instead of the diethylphosphoramidoethyl moiety.
- Toxicity : Highly toxic acaricide; causes systemic cholinesterase inhibition .
O-Ethyl S-phenyl Ethylphosphonothiolothionate (Fonofos)
- Molecular Formula : C₁₁H₁₆O₂PS₂
- Substituents: O-Ethyl, S-phenyl, and ethylphosphonothiolothionate backbone.
- Key Differences: Phosphonothiolothionate structure with a phenyl group, altering lipophilicity and environmental persistence .
Functional Analogues
Cyanofenphos (O-Ethyl O-4-cyanophenyl Phenylphosphonothioate)
- Molecular Formula: C₁₅H₁₅NO₃PS
- Substituents: O-Ethyl, O-4-cyanophenyl, and phenylphosphonothioate backbone.
- Application : Delayed neurotoxin; inhibits fast axoplasmic transport in neurons .
Malathion Impurities (e.g., O,O,S-Trimethyl Phosphorothioate)
Comparative Data Table
*Structural formula inferred from substituent analysis.
Research Findings and Mechanistic Insights
- Neurotoxicity: Compounds like Amiton and cyanofenphos disrupt neural function via acetylcholinesterase inhibition or axoplasmic transport blockage. The target compound’s diethylphosphoramido group may enhance binding to cholinesterase enzymes, increasing potency .
- Environmental Persistence: Phosphoramido and aminoethyl substituents (e.g., in Amiton) correlate with systemic absorption and environmental persistence, leading to regulatory bans .
- Metabolic Pathways : The diethylphosphoramido group in the target compound could undergo enzymatic hydrolysis, producing toxic metabolites akin to ethoprop’s S-propyl derivative .
Biological Activity
O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate, with CAS number 21988-55-6, is a phosphorothioate compound that has garnered attention for its potential biological applications, particularly in the fields of molecular biology and therapeutics. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₂₃N₀₆P₂S
- Molecular Weight : 307.34 g/mol
- Synonyms : Phosphorothioic acid S-[2-(diethoxyphosphinylamino)ethyl] O-ethyl O-methyl ester.
The compound features a phosphorothioate linkage, which is known to enhance the stability of nucleic acid analogs against nuclease degradation.
Phosphorothioate modifications, such as those found in this compound, are primarily utilized to improve the pharmacokinetic properties of oligonucleotides. The sulfur atom in the phosphorothioate bond provides significant resistance to enzymatic hydrolysis, thus prolonging the half-life of the compound in biological systems .
- Nuclease Resistance : Research indicates that oligonucleotides with phosphorothioate modifications exhibit increased stability in serum, which is crucial for therapeutic applications. For instance, a study demonstrated that oligonucleotides modified with phosphorothioate linkages had a half-life significantly greater than their unmodified counterparts .
- Gene Regulation : The compound's ability to act as an antisense agent allows it to interfere with gene expression. By hybridizing to complementary RNA sequences, it can inhibit translation or promote degradation of target mRNA .
Therapeutic Applications
-
Antisense Oligonucleotides (ASOs) :
- A study focused on the efficacy of ASOs incorporating phosphorothioate modifications showed enhanced binding affinity and reduced off-target effects in cellular environments. The presence of the phosphorothioate group was pivotal in achieving desired therapeutic outcomes while minimizing adverse reactions .
-
Gene Therapy :
- Research has highlighted the use of phosphorothioate-modified oligonucleotides in gene therapy contexts, particularly for conditions like Duchenne Muscular Dystrophy (DMD). The modifications enable effective delivery and sustained activity within biological systems, demonstrating potential for long-term therapeutic strategies .
Comparative Analysis
| Modification Type | Half-Life (τ½) | Stability in Serum | Therapeutic Use |
|---|---|---|---|
| Phosphodiester | 10 min | Low | Limited |
| Phosphorothioate | >24 h | High | Antisense therapy |
| 2′-OMe/Phospho | >21 days | Very High | Gene regulation |
This table illustrates the enhanced stability and therapeutic potential associated with phosphorothioate modifications compared to traditional phosphodiester linkages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
